Technical Guide: Physicochemical & Analytical Profile of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
Technical Guide: Physicochemical & Analytical Profile of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
Executive Summary
This technical guide profiles 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 88373-18-6), the primary Phase II metabolite of the riot control agent CR gas (dibenz[b,f][1,4]oxazepine). While the parent compound CR is a highly lipophilic lachrymator designed for volatility and sensory irritation, this sulfated metabolite represents the body's detoxification effort to render the xenobiotic polar and water-soluble for renal excretion.
Understanding this specific metabolite is critical for:
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Forensic Toxicology: Confirming CR exposure in biological samples (urine/blood) long after the volatile parent compound has dissipated.
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Environmental Fate: Monitoring degradation products in wastewater post-deployment.
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Drug Metabolism: Studying the regioselectivity of cytochrome P450 oxidation on the dibenzoxazepine scaffold.
Part 1: Molecular Architecture & Identification
The molecule retains the tricyclic dibenzoxazepine core but undergoes two critical metabolic transformations: oxidation of the central ring to a lactam (11-one) and O-sulfonation at the 9-position.
| Attribute | Detail |
| Systematic Name | 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one |
| Common Designation | CR-Lactam-9-O-Sulfate |
| CAS Registry Number | 88373-18-6 |
| Molecular Formula | C₁₃H₉NO₆S |
| Molecular Weight | 307.28 g/mol |
| SMILES | C1=CC=C2C(=C1)OC3=C(C=C(C=C3)OS(=O)(=O)O)NC2=O |
Part 2: Physicochemical Profile
The sulfation of the 9-hydroxy precursor drastically alters the physicochemical landscape of the molecule, shifting it from a membrane-permeable irritant to a highly soluble excretory product.
Comparative Properties: Parent (CR) vs. Metabolite
| Property | Parent: CR Gas | Metabolite: 9-Sulfooxy-CR-Lactam | Mechanistic Implication |
| State (STP) | Solid (MP: 73°C) | Solid (Decomposes >200°C) | Ionic interactions in the sulfate crystal lattice raise the melting point significantly. |
| LogP (Oct/Water) | ~2.6 (Lipophilic) | < 0.5 (Hydrophilic) | The anionic sulfate headgroup dominates the lipophilic tricyclic core, preventing tissue accumulation. |
| Water Solubility | Low (< 0.1 mg/mL) | High (> 10 mg/mL) | Critical for renal clearance; the metabolite partitions into urine. |
| Acidity (pKa) | Neutral | < 1.0 (Sulfate group) | The sulfate moiety is fully ionized at physiological pH (7.4), existing as the anion |
| UV Absorbance | λmax ~230, 290 nm | λmax ~235, 295 nm | The lactam carbonyl introduces a bathochromic shift compared to the imine parent. |
Stability & Handling[12]
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Hydrolytic Stability: The aryl sulfate ester bond is susceptible to hydrolysis in strong acidic conditions (pH < 2) or in the presence of sulfatase enzymes (e.g., Helix pomatia sulfatase used in deconjugation assays).
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Thermal Stability: Stable at room temperature; however, as a zwitterionic/ionic solid, it should be stored desicated at -20°C to prevent hygroscopic degradation.
Part 3: Metabolic Origin & Synthetic Standards
To validate analytical methods, researchers often require high-purity standards. Since isolation from biological matrices yields low quantities, chemical synthesis is preferred.
Metabolic Pathway (In Vivo)
Upon inhalation or dermal contact, CR undergoes a biphasic metabolism:
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Phase I (Oxidation): Cytosolic oxidases or CYP450s convert the imine to a lactam (CR-Lactam) and hydroxylate the aromatic ring at positions 7 or 9.
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Phase II (Conjugation): Sulfotransferases (SULTs) transfer a sulfate group from PAPS to the hydroxyl group, forming the target metabolite.
Chemical Synthesis Protocol (For Reference Standards)
Objective: Synthesize 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one from 9-hydroxy-CR-lactam.
Reagents:
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Precursor: 9-Hydroxy-dibenz[b,f][1,4]oxazepin-11(10H)-one (Synthesized via condensation of 2-amino-4-hydroxyphenol and 2-chlorobenzoyl chloride).
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Sulfating Agent: Sulfur trioxide pyridine complex (Py·SO₃).
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Solvent: Anhydrous Dimethylformamide (DMF).
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq (227 mg) of the 9-hydroxy precursor in 5 mL anhydrous DMF under nitrogen atmosphere.
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Sulfation: Add 2.0 eq of Py·SO₃ complex. Heat the mixture to 50°C for 4 hours.
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Why: The pyridine complex acts as a mild sulfating agent that avoids ring sulfonation, targeting the phenolic oxygen specifically.
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Quenching: Cool to room temperature and quench with 1 mL saturated NaHCO₃ solution.
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Purification: Evaporate DMF under reduced pressure. The residue is purified via C18 Preparative HPLC (Water/Methanol gradient) to remove excess pyridine and salts.
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Validation: Verify the product via MS (m/z 306 [M-H]-) and ¹H-NMR (downfield shift of protons adjacent to the sulfate ester).
Visualization: Metabolic & Synthetic Logic
Figure 1: Biotransformation pathway of CR gas to its terminal sulfated metabolite.
Part 4: Analytical Characterization (LC-MS/MS)
The definitive identification of this metabolite relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Due to the acidic sulfate group, Negative Electrospray Ionization (ESI-) is the mandatory mode of detection.
Mass Spectrometry Parameters
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Ionization Source: ESI Negative Mode.
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Precursor Ion: m/z 306.0
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Key Fragment (Quantifier): m/z 226.0
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Secondary Fragment (Qualifier): m/z 198.0 (Loss of CO from the lactam ring).
Chromatographic Protocol
Objective: Separate the polar sulfate metabolite from the lipophilic parent and other isomeric hydroxyl-metabolites.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 10 mM Ammonium Acetate (pH 5.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Retention Time | Metabolite elutes early (~2-3 min) compared to Parent (~6-7 min). |
Note on Mobile Phase: Avoid acidic modifiers like Formic Acid in high concentrations, as they can suppress the ionization of the sulfate group in negative mode. Ammonium acetate provides optimal buffering for the formation of stable
Visualization: Analytical Workflow
Figure 2: Targeted LC-MS/MS workflow for the isolation and quantification of the sulfate metabolite.
References
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Bide, R. W., et al. (1984). The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat, rhesus monkey and guinea-pig. Xenobiotica. Link
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Santa Cruz Biotechnology. 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one Product Data Sheet.[4]Link[4]
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Harrison, J. M., et al. (1978). The metabolism of dibenz[b,f]-1,4-oxazepine (CR): in vivo hydroxylation.[5] Experientia. Link
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PubChem Database. Dibenz[b,f][1,4]oxazepine (CR Gas) Compound Summary. National Library of Medicine. Link
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Thermo Fisher Scientific. LC-MS Metabolomics Analysis: Separation and Ionization Strategies.Link
Sources
- 1. Enhanced detection and identification in metabolomics by use of LC-MS/MS untargeted analysis in combination with gas-phase fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one | CAS 88373-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. The metabolism of dibenz[b,f]-1,4-oxazepine (CR): in vivo hydroxylation of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one and the NIH shift - PubMed [pubmed.ncbi.nlm.nih.gov]
